7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
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Overview
Description
The compound “7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione” is a chemical with the molecular formula C20H27N5O6 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm the product identity and/or purity .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds with structures similar to the specified chemical have been synthesized and analyzed for their unique chemical properties and potential applications in organic synthesis. For example, research into the synthesis and reactions of various chromene and purine derivatives has provided valuable insights into the development of new synthetic methodologies and the exploration of novel chemical reactivities. Such studies contribute to the advancement of organic synthesis techniques and the discovery of new compounds with potential applications in various fields of chemistry and materials science (Nicolaides et al., 1993).
Pharmacological Applications
Research has also focused on the pharmacological applications of compounds with similar structures, exploring their potential as therapeutic agents. Studies have identified various pharmacological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. This research lays the groundwork for the development of new drugs and therapeutic strategies based on these compounds (Mbaveng & Kuete, 2014).
Safety and Hazards
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-23-16-15(17(27)22-19(23)28)24(18(21-16)20-8-3-9-25)10-12(26)11-30-14-6-4-13(29-2)5-7-14/h4-7,12,25-26H,3,8-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCDXCXFDQIQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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